molecular formula C8H6N2O4S B13298627 5-(3-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13298627
M. Wt: 226.21 g/mol
InChI Key: HAKOPNGVNVXEBE-UHFFFAOYSA-N
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Description

5-(3-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both a thiophene ring and an oxadiazole ring. These structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated thiophene .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

5-(3-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Oxadiazole Derivatives: Compounds such as 2,5-dimethyl-1,3,4-oxadiazole and 3-phenyl-1,2,4-oxadiazole share the oxadiazole ring structure.

Uniqueness

5-(3-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the methoxythiophene and oxadiazole rings, which confer distinct electronic properties and potential biological activities. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C8H6N2O4S

Molecular Weight

226.21 g/mol

IUPAC Name

5-(3-methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H6N2O4S/c1-13-4-2-3-15-5(4)7-9-6(8(11)12)10-14-7/h2-3H,1H3,(H,11,12)

InChI Key

HAKOPNGVNVXEBE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC=C1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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